2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Synthetic Intermediate Purity Specification Procurement

2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS 897-26-7; synonym BO-DMBA) is a polysubstituted benzoic acid derivative bearing a benzyloxy group at the 2-position and methoxy groups at the 3- and 4-positions. It is typically supplied as a white to pale‑yellow solid with good solubility in organic solvents such as ethanol and DMSO.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
Cat. No. B14765308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3,4-dimethoxybenzoic acid
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)OC
InChIInChI=1S/C16H16O5/c1-19-13-9-8-12(16(17)18)14(15(13)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyINMSDNUSZXDKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-3,4-dimethoxybenzoic Acid: Core Identity and Procurement-Relevant Characteristics


2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS 897-26-7; synonym BO-DMBA) is a polysubstituted benzoic acid derivative bearing a benzyloxy group at the 2-position and methoxy groups at the 3- and 4-positions . It is typically supplied as a white to pale‑yellow solid with good solubility in organic solvents such as ethanol and DMSO . The compound serves primarily as a protected synthetic intermediate in medicinal chemistry and natural product synthesis, where the orthogonal reactivity of its benzyloxy and methoxy substituents is exploited .

Why 3,4-Dimethoxybenzoic Acid or Other Regioisomers Cannot Substitute for 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid


Generic substitution with the common precursor 3,4-dimethoxybenzoic acid (veratric acid) or with regioisomeric benzyloxy-dimethoxybenzoic acids (e.g., 3-benzyloxy-4,5-dimethoxybenzoic acid, CAS 5651-55-8) is not straightforward. The 2‑benzyloxy group serves as a selectively removable protecting group that enables orthogonal synthetic manipulations, in contrast to the free hydroxyl or alternative benzyloxy positioning . Moreover, the 2‑benzyloxy‑3,4‑dimethoxy substitution pattern alters both electronic properties (predicted pKa) and metabolic susceptibility relative to the simpler dimethoxy analog, as shown in cytochrome P450 demethylation studies with closely related benzoic acid scaffolds [1].

Quantitative Differentiation Evidence for 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid Versus Closest Comparators


Commercial Purity: 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid ≥97% vs. Typical 3,4-Dimethoxybenzoic Acid Grades

The target compound is commercially available from AOBChem USA (via VWR) with a specified purity of ≥97% [1]. In contrast, 3,4-dimethoxybenzoic acid, the most obvious non-benzyloxy analog, is routinely supplied at ≥99% purity (e.g., Sigma-Aldrich) but lacks the benzyloxy protecting group . This purity specification provides a documented quality baseline for procurement decisions.

Synthetic Intermediate Purity Specification Procurement

Predicted pKa Difference: 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid vs. 3,4-Dimethoxybenzoic Acid

A predicted pKa of 9.86±0.15 for the target compound indicates substantially weaker acidity compared to 3,4-dimethoxybenzoic acid (predicted pKa 4.35±0.10) [1]. This large difference arises from the electron-donating benzyloxy group in the ortho position, which significantly reduces the carboxyl group's acidity.

Physicochemical Property pKa Solubility

Metabolic Demethylation Liability: Class-Level Inference from CYP199A4 Studies on Dimethoxybenzoic Acids

CYP199A4 efficiently demethylates 3,4-dimethoxybenzoic acid exclusively at the para-methoxy position, with reduced substrate binding affinity and activity compared to 4-methoxybenzoic acid [1]. The presence of a bulky 2-benzyloxy substituent in the target compound is expected to further alter or block CYP-mediated demethylation relative to the simpler dimethoxy analog, based on steric and electronic considerations (class-level inference). No direct experimental data exist for 2-(benzyloxy)-3,4-dimethoxybenzoic acid.

Metabolic Stability Cytochrome P450 Demethylation

Orthogonal Protecting Group Strategy: 2-Benzyloxy Deprotection Independent of 3,4-Dimethoxy Groups

The benzyloxy group at the 2-position can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) without affecting the methoxy groups at positions 3 and 4 [1]. This orthogonal deprotection profile is essential for multi-step syntheses where the carboxylic acid must remain protected during benzyl ether cleavage. In contrast, the regioisomer 3-benzyloxy-4,5-dimethoxybenzoic acid positions the benzyloxy group at the meta position relative to the carboxyl, altering both electronic and steric accessibility during deprotection .

Orthogonal Protection Synthetic Strategy Debenzylation

Optimal Application Scenarios for 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid Based on Differentiated Evidence


Synthetic Intermediate Requiring Orthogonal Deprotection of 2-OH After Methoxy Group Installation

When a synthetic route demands that the 2-hydroxy group of a 3,4-dimethoxybenzoic acid scaffold be temporarily masked and later revealed without perturbing the acid or methoxy functionalities, 2-(benzyloxy)-3,4-dimethoxybenzoic acid is the direct choice. Catalytic hydrogenolysis selectively removes the benzyloxy group, releasing the free phenol for subsequent derivatization [1].

Design of Metabolically Modified Benzoic Acid Probes with Reduced CYP-Mediated Demethylation

For medicinal chemistry programs where para-methoxy demethylation by CYP enzymes is a confirmed metabolic liability (as demonstrated for 3,4-dimethoxybenzoic acid by CYP199A4), the 2-benzyloxy analog offers a scaffold with an altered metabolic profile, inferred from class SAR [1]. This makes it a candidate intermediate for probes requiring enhanced metabolic stability at the methoxy positions.

Procurement of Well-Defined Building Block for Large-Scale Synthesis with Purity Specification

Research groups and CROs requiring a benzyloxy-protected dimethoxybenzoic acid building block with a verifiable purity specification can source the target compound at ≥97% purity through authorized distributors such as AOBChem USA via VWR [1]. This documented purity baseline simplifies quality control and batch-to-batch consistency monitoring.

Physicochemical Profiling Studies Requiring Non-Ionizable Carboxylic Acid Probes Near Physiological pH

Given its predicted pKa of ~9.86, the target compound remains predominantly protonated (neutral) at physiological pH 7.4, in contrast to 3,4-dimethoxybenzoic acid (pKa ~4.35), which is largely ionized. This property makes it suitable for solubility and permeability assays where a neutral carboxyl-bearing probe is required [1].

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